2-azido-4-chloro-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-chloro-1-iodobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of azido, chloro, and iodo functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-chloro-1-iodobenzene typically involves the diazotization of 4-chloro-1-iodoaniline followed by azidation. The process begins with the diazotization of 4-chloro-1-iodoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-chloro-1-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium azide, potassium iodide, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-amino-4-chloro-1-iodobenzene.
Oxidation: Formation of oxidized benzene derivatives.
Scientific Research Applications
2-Azido-4-chloro-1-iodobenzene is utilized in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-azido-4-chloro-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azido, chloro, and iodo groups. These functional groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-4-chloro-1-fluorobenzene
- 2-Azido-4-chloro-1-bromobenzene
- 2-Azido-4-chloro-1-methylbenzene
Uniqueness
2-Azido-4-chloro-1-iodobenzene is unique due to the presence of the iodo group, which imparts distinct reactivity compared to its fluorine, bromine, or methyl-substituted analogs. The iodo group is larger and more polarizable, making it more reactive in substitution and coupling reactions .
Properties
CAS No. |
1609111-43-4 |
---|---|
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.